1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one
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Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is a compound that belongs to the class of fused heterocycles.
Preparation Methods
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one typically involves multi-step synthetic routes. One common method includes the formation of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization at specific positions to introduce the methoxy and propan-2-one groups . Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one involves its interaction with specific molecular targets. In the case of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation . This mechanism is particularly relevant in cancer therapy.
Comparison with Similar Compounds
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one can be compared with other similar compounds, such as:
Avapritinib: Another kinase inhibitor with a similar pyrrolo[2,1-f][1,2,4]triazine core.
Remdesivir: An antiviral drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)5-8-3-4-9-10(15-2)11-6-12-13(8)9/h3-4,6H,5H2,1-2H3 |
InChI Key |
QGWBLJUIRYMLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C2N1N=CN=C2OC |
Origin of Product |
United States |
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